molecular formula C22H34N2O3S B11343202 N-cyclooctyl-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide

N-cyclooctyl-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B11343202
M. Wt: 406.6 g/mol
InChI Key: BXYIOPNHFWYPIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-CYCLOOCTYL-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with the molecular formula C26H37N3O3 It is known for its unique structural features, which include a cyclooctyl group, a methanesulfonyl group attached to a 3-methylphenyl ring, and a piperidine ring with a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOOCTYL-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Cyclooctyl Group: The cyclooctyl group is introduced via a nucleophilic substitution reaction.

    Attachment of the Methanesulfonyl Group: The methanesulfonyl group is attached to the 3-methylphenyl ring through a sulfonylation reaction.

    Formation of the Carboxamide Group: The carboxamide group is formed by reacting the piperidine ring with a suitable carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-CYCLOOCTYL-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-CYCLOOCTYL-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-CYCLOOCTYL-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-CYCLOOCTYL-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE
  • N-CYCLOOCTYL-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE

Uniqueness

N-CYCLOOCTYL-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C22H34N2O3S

Molecular Weight

406.6 g/mol

IUPAC Name

N-cyclooctyl-1-[(3-methylphenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C22H34N2O3S/c1-18-8-7-9-19(16-18)17-28(26,27)24-14-12-20(13-15-24)22(25)23-21-10-5-3-2-4-6-11-21/h7-9,16,20-21H,2-6,10-15,17H2,1H3,(H,23,25)

InChI Key

BXYIOPNHFWYPIR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NC3CCCCCCC3

Origin of Product

United States

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